Product packaging for SU11657(Cat. No.:)

SU11657

Cat. No.: B1193644
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SU11657, also known as Sugen this compound, is a selective, small-molecule, multitargeted receptor tyrosine kinase (RTK) inhibitor with demonstrated antitumor and antiangiogenic activity in experimental models . Its mechanism of action involves the potent inhibition of key receptors implicated in tumor growth and vascularization, including platelet-derived growth factor receptors (PDGFR), vascular endothelial growth factor receptors (VEGFR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) . In preclinical research, oral administration of this compound has shown significant growth inhibition in human neuroblastoma xenografts, reducing tumor growth by up to 94% . Its antiangiogenic effect is particularly notable, with studies demonstrating a reduction in tumor angiogenesis by 63% to 96% . This compound provides a valuable tool for researchers studying signaling pathways in cancer and investigating targeted therapeutic strategies, especially in highly vascularized solid tumors . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU11657;  SU11657;  SU11657.

Origin of Product

United States

Molecular Mechanisms of Action of Su11657

Downstream Signal Transduction Pathway Modulation

Effects on MAPK/ERK Pathway Activation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade activated by various receptor tyrosine kinases, including FLT3 aacrjournals.orghaematologica.org. Activation of this pathway promotes cell proliferation, differentiation, and survival haematologica.orgumventures.org.

Research has shown that SU11657 effectively dephosphorylates extracellular signal-regulated kinase 1/2 (ERK1/2) aacrjournals.orgresearchgate.netnih.gov. For instance, in studies involving acute lymphoblastic leukemia (ALL) xenograft lines and MV4;11 cells (which express constitutively active FLT3), this compound significantly inhibited FLT3 tyrosine phosphorylation, which in turn led to the dephosphorylation of ERK1/2 aacrjournals.orgresearchgate.netnih.gov. This indicates that this compound's inhibition of FLT3 directly impacts the downstream MAPK/ERK pathway, reducing its activation aacrjournals.orgresearchgate.netnih.gov. The inactivation of ERK has been linked to the induction of apoptosis through various mechanisms nih.gov.

Data on the impact of this compound on ERK1/2 phosphorylation:

Cell Line/XenograftFLT3 Phosphorylation Status (Basal/FL-induced)This compound Effect on FLT3 PhosphorylationThis compound Effect on ERK1/2 PhosphorylationReference
ALL-2Detectable basal, increased with FLReduced by ~60%Dephosphorylation aacrjournals.orgnih.gov
ALL-3Detectable basal, increased with FLReduced to basal levelsDephosphorylation aacrjournals.orgnih.gov
ALL-4Not apparent basal, increased with FLReduced to basal levelsDephosphorylation aacrjournals.orgnih.gov
ALL-7Not apparent basal, increased with FLReduced to basal levelsDephosphorylation aacrjournals.orgnih.gov
ALL-17Not apparent basal, increased with FLReduced to basal levelsDephosphorylation aacrjournals.orgnih.gov
P-14Detectable basal, increased with FLReduced to basal levelsDephosphorylation aacrjournals.orgnih.gov
MV4;11Constitutively active, high levelsInhibited to undetectable levelsDephosphorylation aacrjournals.orgnih.gov

Preclinical Efficacy and Anti Tumor Activity in Experimental Models

Activity in Hematologic Malignancies

SU11657 has demonstrated notable preclinical activity across a spectrum of hematologic malignancies, particularly those harboring activating mutations in receptor tyrosine kinases such as FLT3 and PDGFR.

Acute Myeloid Leukemia (AML) Models

In the context of Acute Myeloid Leukemia (AML), the efficacy of this compound has been predominantly linked to its inhibitory effects on mutated forms of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in a significant subset of AML cases.

Preclinical studies have consistently shown that AML cells harboring the FLT3-Internal Tandem Duplication (ITD) mutation are sensitive to this compound. In vitro experiments using the human AML cell line MV4-11, which is positive for the FLT3-ITD mutation, demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. researchgate.net The compound was found to induce apoptosis in these cells, highlighting its pro-apoptotic activity. researchgate.net Further research on primary AML progenitors with FLT3-ITD mutations also revealed that this compound could alter cell cycle progression, leading to an increase in the subdiploid peak, which is indicative of apoptotic cell death. researchgate.net

Table 1: Effect of this compound on FLT3-ITD Positive AML Cells

Cell Line Mutation Status Effect of this compound
MV4-11 FLT3-ITD Dose-dependent decrease in viability, induction of apoptosis. researchgate.net
Primary AML Progenitors FLT3-ITD Altered cell cycle progression, increase in apoptotic cells. researchgate.net

The anti-leukemic activity of this compound extends to AML cells with mutations in the FLT3-Tyrosine Kinase Domain (TKD). In vitro studies on primary AML progenitor cells carrying FLT3-TKD mutations showed that this compound induced modifications in cell cycle progression, characterized by a decrease in the G2/M phase and an increase in the subdiploid peak, consistent with the induction of apoptosis. researchgate.net This suggests that this compound can effectively target AML driven by different types of activating FLT3 mutations.

Table 2: Effect of this compound on FLT3-TKD Mutant AML Cells

Cell Type Mutation Status Effect of this compound
Primary AML Progenitors FLT3-TKD Altered cell cycle progression, increase in apoptotic cells. researchgate.net

Acute Promyelocytic Leukemia (APL) Models

The preclinical efficacy of this compound has also been evaluated in the context of Acute Promyelocytic Leukemia (APL), particularly in models where APL is associated with an activated FLT3 mutation. In a murine model of APL driven by the PML-RARA fusion protein and a concomitant activating mutation in FLT3, treatment with this compound demonstrated a significant therapeutic benefit.

Acute Lymphoblastic Leukemia (ALL) Models

Currently, there is a lack of specific preclinical data detailing the efficacy and anti-tumor activity of this compound in experimental models of Acute Lymphoblastic Leukemia (ALL).

Myeloproliferative Disease Models (e.g., TEL-PDGFRβ, FIP1L1-PDGFRα)

This compound has shown significant promise in preclinical models of myeloproliferative diseases driven by fusion oncogenes involving the Platelet-Derived Growth Factor Receptor (PDGFR). In a murine model of myeloproliferative disease induced by the TEL-PDGFRβ fusion oncogene, this compound treatment led to a complete remission of the disease. nih.gov The compound effectively inhibited the kinase activity of the TEL-PDGFRβ fusion protein at nanomolar concentrations and suppressed the factor-independent growth of myeloblastic cells mediated by this oncogene. nih.gov Daily oral administration of this compound not only suppressed myeloproliferation but also significantly prolonged the survival of mice with the TEL-PDGFRβ-induced disease, even in animals with a substantial tumor burden. nih.gov

There is no available preclinical data on the efficacy of this compound in models of myeloproliferative disease driven by the FIP1L1-PDGFRα fusion oncogene.

Table 3: Preclinical Efficacy of this compound in a TEL-PDGFRβ Myeloproliferative Disease Model

Experimental Model Fusion Oncogene Key Findings
Murine Model TEL-PDGFRβ Complete remission of disease. nih.gov
Myeloblastic 32D cells TEL-PDGFRβ Inhibition of factor-independent growth. nih.gov
In vivo mouse model TEL-PDGFRβ Suppression of myeloproliferation and significant survival prolongation. nih.gov

Activity in Solid Tumor Models

This compound has shown notable efficacy in suppressing tumor growth and inhibiting the formation of new blood vessels in human neuroblastoma xenografts.

Oral administration of this compound resulted in a significant inhibition of tumor growth in several human neuroblastoma xenograft models. nih.gov The compound's effectiveness was observed in mice bearing tumors from different neuroblastoma cell lines, including SK-N-AS, the N-Myc amplified IMR-32, and SH-SY5Y. nih.gov This broad activity highlights the potential of targeting the signaling pathways that this compound inhibits. The anti-tumor effect is attributed to its action against key receptor tyrosine kinases involved in cancer progression. nih.gov

Table 1: Effect of this compound on Neuroblastoma Xenograft Models
Neuroblastoma Cell LineEffect of this compound AdministrationMechanism of Action
SK-N-ASSignificant tumor growth inhibitionInhibition of PDGFR, VEGFR, c-Kit, and FMS-related tyrosine kinase 3 nih.gov
IMR-32 (N-Myc amplified)Significant tumor growth inhibition
SH-SY5YSignificant tumor growth inhibition

In addition to its direct effect on tumor cell proliferation, this compound exhibits potent anti-angiogenic properties. nih.gov In the same neuroblastoma xenograft models (SK-N-AS, IMR-32, and SH-SY5Y), treatment with this compound led to a significant inhibition of angiogenesis. nih.gov Immunohistochemical analysis of the tumor tissues revealed a downregulation in the expression of crucial receptors involved in the angiogenic process, namely VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), PDGFR-β (Platelet-Derived Growth Factor Receptor-beta), and c-Kit. nih.gov This indicates that this compound disrupts the signaling pathways essential for the development of a tumor's blood supply, thereby contributing to its anti-tumor activity. nih.gov

This compound has been investigated for its potential to enhance the efficacy of radiation therapy in meningiomas.

Studies on freshly isolated primary human meningioma cells have shown that this compound can increase their sensitivity to radiation. nih.gov When used in combination with irradiation, this compound amplified the growth-inhibitory effects of the radiation. nih.gov This radiosensitizing effect was observed in both clonogenic survival and cell proliferation assays. nih.gov The research indicated that both radiation and this compound alone could reduce cell proliferation in a dose-dependent manner in both benign and atypical meningioma cells. nih.gov Notably, the radiosensitization effects of this compound were more pronounced in the atypical meningioma cells compared to the benign ones, suggesting a potential therapeutic benefit, particularly for more aggressive forms of the disease. nih.gov

Table 2: Radiosensitizing Effects of this compound in Meningioma Cells
Cell TypeAssayObserved Effect of this compound in Combination with Radiation
Benign Meningioma CellsClonogenic SurvivalIncreased radiosensitivity nih.gov
Cell ProliferationIncreased radiosensitivity nih.gov
Atypical Meningioma CellsClonogenic SurvivalMore pronounced increase in radiosensitivity compared to benign cells nih.gov
Cell ProliferationMore pronounced increase in radiosensitivity compared to benign cells nih.gov

The anti-tumor activity of this compound has also been evaluated in the context of epidermoid carcinoma, using the A431 cell line in xenograft models. Research has demonstrated that this compound as a monotherapy can significantly attenuate the growth of A431 tumors. researchgate.net Furthermore, when this compound is administered in combination with radiotherapy, it leads to a greater delay in tumor growth compared to either treatment used alone. researchgate.net The timing of administration appears to be a factor, with irradiation one day after the start of this compound therapy being more effective than when irradiation is given prior to the inhibitor. researchgate.net

Meningioma Cell Lines and In Vivo Models

Effects in Non-Oncological Disease Models (e.g., Rheumatoid Arthritis)

Currently, there is no publicly available scientific literature detailing the preclinical efficacy and anti-tumor activity of the chemical compound this compound in non-oncological disease models, including but not limited to rheumatoid arthritis. Extensive searches of scientific databases and research articles have not yielded any studies investigating the effects of this compound in experimental models of diseases other than cancer. The primary focus of existing research on this compound has been on its potential as an anti-cancer agent due to its mechanism of action as a receptor tyrosine kinase inhibitor.

Therefore, this section cannot be completed as there is no data to report on the effects of this compound in non-oncological disease models.

Cellular and Molecular Effects of Su11657

Direct Cellular Responses

SU11657 directly affects cancer cells and associated endothelial cells by modulating proliferation, inducing apoptosis, influencing cell migration and invasion, and impacting cellular differentiation.

This compound demonstrates potent anti-proliferative effects across various cell types. In both in vitro and in vivo studies, this compound, especially when combined with other therapeutic agents, has shown superior efficacy in inhibiting cell proliferation. For instance, in human umbilical vein endothelial cells and A431 tumor cells, this compound contributed to reduced cell proliferation. In human tumor xenografts, a triple therapy regimen incorporating this compound, Pemetrexed, and ionizing radiation significantly decreased tumor cell proliferation, as evidenced by a reduced Ki-67 index.

Furthermore, this compound has been shown to effectively inhibit the growth of experimental neuroblastoma xenografts. Oral administration of this compound in athymic mice resulted in substantial growth inhibition across a panel of human neuroblastoma cell lines: SK-N-AS, MYCN-amplified IMR-32, and SH-SY5Y.

Table 1: this compound's Impact on Neuroblastoma Xenograft Growth Inhibition

Neuroblastoma Cell LineGrowth Inhibition (%)
SK-N-AS90
IMR-3293.8
SH-SY5Y88
(Data derived from)

The anti-proliferative activity of this compound is attributed to its multitargeted inhibition of key receptor tyrosine kinases, including PDGFR, VEGFR, c-KIT, and FLT3, which are crucial for cell growth and survival.

The induction of apoptosis is a critical mechanism by which therapeutic agents eliminate cancer cells. In studies involving human umbilical vein endothelial cells and A431 tumor cells, the combination of this compound with Pemetrexed and ionizing radiation demonstrated superior effects in inducing apoptosis, assessed by sub-G1 population analysis and caspase-3 activation. While in vitro inhibition of FLT3 by this compound has been linked to apoptosis, histopathological examinations in a mouse model of acute promyelocytic leukemia (APL) did not reveal a substantial increase in apoptotic cells compared to placebo-treated mice, although a minor in vivo increase could not be definitively ruled out.

While this compound significantly modulates cell proliferation, which is inherently linked to cell cycle regulation, specific detailed findings on its direct impact on distinct cell cycle phases (e.g., G1, S, G2/M arrest) were not explicitly detailed in the provided research findings. However, its observed effects on proliferation suggest an indirect or direct influence on the cell cycle machinery.

This compound has been shown to influence cellular migration and invasion, processes critical for tumor metastasis. In combination with Pemetrexed and ionizing radiation, this compound contributed to superior effects in migration assays involving human umbilical vein endothelial cells and A431 tumor cells. Additionally, this compound, as a multitargeted inhibitor, has been reported to affect neuroblastoma cell migration.

This compound has demonstrated an influence on cellular differentiation, particularly through its inhibition of FLT3. It inhibits the development of IPC (CD11c B220) and DC (CD11c MHC class II) in FLT3 ligand-supplemented whole bone marrow cultures in a dose-dependent manner. This effect is largely attributed to its inhibition of FLT3 receptor tyrosine kinase. Activating mutations of FLT3 are known to enhance the proliferation and survival of hematopoietic progenitors and can interfere with the differentiation of myeloid cell lines; thus, this compound's FLT3 inhibitory activity plays a role in modulating differentiation processes.

Modulation of the Tumor Microenvironment

This compound significantly modulates the tumor microenvironment, primarily through its anti-angiogenic properties and its effects on the physical characteristics of the tumor. As an inhibitor of VEGFR and PDGFR tyrosine kinases, this compound targets crucial pathways involved in angiogenesis, the formation of new blood vessels that supply tumors.

This compound also attenuates Akt phosphorylation in endothelial cells and A431 human tumor xenografts, a process often induced by radiation and chemotherapy. This attenuation of Akt signaling is a significant molecular effect contributing to the beneficial outcomes observed with this compound. In combination therapies, this compound further decreased vessel count, as assessed by CD31 staining, reinforcing its impact on tumor vasculature. The FLT3 inhibitor activity of this compound also contributes to its effects on the tumor microenvironment by significantly reducing VEGF secretion in certain xenograft lines and MV4;11 cells.

Table 2: this compound's Effects on Tumor Microenvironment Parameters

Anti-Angiogenic Effects

This compound exerts notable anti-angiogenic effects by targeting key processes essential for new blood vessel formation, which is crucial for tumor growth and metastasis.

This compound has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, particularly human umbilical vein endothelial cells (HUVEC), in in vitro studies aacrjournals.orgdntb.gov.ua. Research indicates that this compound reduces the number of HUVEC cells with an IC50 (half maximal inhibitory concentration) of 0.2 ± 0.05 μmol/L aacrjournals.org. This inhibitory action on endothelial cell functions is a direct mechanism contributing to its anti-angiogenic properties.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell TypeIC50 (μmol/L)
HUVEC0.2 ± 0.05
A4311.5 ± 0.3

Data derived from studies on cell proliferation and viability aacrjournals.org.

Studies have demonstrated that this compound contributes to a decrease in tumor vessel density. In human A431 tumor xenografts, treatment with this compound resulted in a reduced vessel count, as evidenced by CD31 staining aacrjournals.org. Furthermore, in experimental neuroblastoma models, this compound was found to be effective in reducing tumor growth rate and angiogenesis diva-portal.org. The suppression of microvessel density has also been observed in combination therapies involving tyrosine kinase inhibitors similar to this compound nih.gov.

Beyond merely reducing vessel density, this compound has been implicated in the normalization of tumor vasculature. Anti-angiogenic treatments, including this compound, are suggested to transiently "normalize" the abnormal structure and function of tumor blood vessels and their microenvironment aacrjournals.orgdntb.gov.uanih.gov. This normalization can lead to improved physiological conditions within the tumor, such as enhanced tissue oxygenation and more efficient delivery of therapeutic agents nih.govaacrjournals.org. The ability of this compound to inhibit Akt signaling may contribute to this normalization of tumor blood vessels, creating favorable conditions for subsequent radio- and chemotherapy aacrjournals.orgdntb.gov.ua.

A significant effect of this compound is its ability to attenuate intratumoral interstitial fluid pressure (IFP). In A431 tumors, this compound markedly reduced IFP from an initial 8.8 ± 2.6 mm Hg to 4.2 ± 1.5 mm Hg after just one day of treatment aacrjournals.orgdntb.gov.ua. This reduction in IFP is crucial as it helps restore the pressure gradient across the blood vessel wall and the tumor interstitium, thereby improving the penetration and distribution of drugs within the tumor tissue nih.gov.

Table 2: Effect of this compound on Intratumoral Interstitial Fluid Pressure (IFP)

Measurement PointIFP (mm Hg)
Baseline8.8 ± 2.6
After 1 day4.2 ± 1.5

Data represents mean ± standard deviation in A431 tumors aacrjournals.org.

Interactions with Immune Cell Populations

This compound also demonstrates interactions with various immune cell populations, particularly affecting their development and function.

This compound, as a multitargeted receptor tyrosine kinase inhibitor with FLT3 affinity, has been shown to suppress the development of natural interferon (IFN)-producing cells and dendritic cells (DCs). In in vitro studies using Flt3L-supplemented mouse whole bone marrow cell cultures, this compound inhibited DC development in a dose-dependent manner nih.govresearchgate.netresearchgate.netscispace.com. In vivo administration of this compound led to a significant decrease in both natural IFN-producing cells and DCs, a reduction comparable to that observed in Flt3L-deficient mice nih.govresearchgate.net. Importantly, the development of DCs in GM-CSF-supplemented cultures was not affected by this compound, indicating a specific mechanism of action related to FLT3 signaling nih.govresearchgate.netresearchgate.net. The observed effects on these immune cell populations were transient, with cell numbers recovering to normal levels upon discontinuation of this compound treatment nih.gov.

Table 3: Impact of this compound on Dendritic Cell Development

ConditionEffect on Dendritic Cell DevelopmentReference
In vitro (Flt3L-supplemented cultures)Suppressed (dose-dependent) nih.govresearchgate.netresearchgate.net
In vivoSignificant decrease nih.govresearchgate.net
In vitro (GM-CSF-supplemented cultures)No effect nih.govresearchgate.netresearchgate.net
Upon treatment discontinuation (in vivo)Recovery to normal levels nih.gov
Influence on IFN-Producing Cells

This compound has a notable influence on the development of interferon (IFN)-producing cells. It has been demonstrated to suppress the in vitro development of natural IFN-producing cells (IPCs) and dendritic cells (DCs) in mouse whole bone marrow cell cultures supplemented with Flt3 ligand (Flt3L) wikipedia.orgresearchgate.netnih.gov. This effect was observed in a dose-dependent manner and is primarily mediated by the inhibition of Flt3 receptor tyrosine kinase activity wikipedia.orgnih.gov.

In vivo application of this compound resulted in a significant reduction of both natural IFN-producing cells and DCs, a decrease comparable to that observed in Flt3L-deficient mice wikipedia.org. Interestingly, while Flt3L plasma levels massively increased in this compound-treated animals, likely due to a regulatory feedback loop, this increase did not compensate for the pharmacological Flt3 inhibition wikipedia.orgnih.gov. The specificity of this compound's action on Flt3L-dependent pathways is highlighted by the observation that it did not affect DC development in cultures supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) wikipedia.orgnih.gov. Both natural IFN-producing and DC progenitors express the Flt3 receptor, underscoring the importance of Flt3 signaling in their development wikipedia.orgnih.gov.

Modulation of Tumor-Associated Neutrophils

Current research primarily focuses on this compound's effects as a multi-targeted receptor tyrosine kinase inhibitor impacting angiogenesis, cell proliferation, and the development of specific immune cell populations like IFN-producing cells and dendritic cells. While tumor-associated neutrophils (TANs) are recognized as a significant component of the tumor microenvironment with roles in tumor progression, direct evidence detailing the specific modulation of TANs by this compound is not widely reported in the provided literature. Studies on TANs generally indicate their phenotypic diversity and their ability to promote or inhibit tumor advancement through mechanisms such as angiogenesis, immunosuppression, and extracellular matrix degradation nih.gov. However, the direct impact of this compound on the recruitment, polarization, or function of these specific neutrophil populations has not been explicitly described in the reviewed research.

Preclinical Combination Therapy Strategies Involving Su11657

Combination with Conventional Cytotoxic Agents

The rationale for combining SU11657 with conventional cytotoxic agents lies in the potential for synergistic anti-tumor effects. While cytotoxic agents induce widespread cell death, targeted therapies like this compound can inhibit specific signaling pathways crucial for tumor cell survival and proliferation, potentially rendering cancer cells more susceptible to chemotherapy.

Preclinical studies have demonstrated a synergistic effect when this compound is combined with the anthracycline doxorubicin (B1662922) in the context of leukemia. In a mouse model of acute promyelocytic leukemia (APL) with an activating FLT3 mutation, a condition found in approximately 30% of human acute myeloid leukemia (AML), the combination of this compound and doxorubicin led to a significant increase in the survival of leukemic mice compared to either treatment alone. nih.govnih.gov

In this model, mice treated with a vehicle control had a median survival of 42 days, while those treated with doxorubicin alone showed a median survival of 45 days. nih.gov Treatment with this compound alone extended the median survival to 55 days. nih.govnih.gov The combination therapy, however, resulted in the longest median survival of 62 days. nih.govnih.gov The difference in survival between the combination treatment and this compound alone was statistically significant. nih.gov

Treatment GroupMedian Survival (Days)Statistical Significance (vs. Control)
Vehicle Control42N/A
Doxorubicin Alone45Not Significant
This compound Alone55P=0.01
This compound + Doxorubicin62P=0.003

A significant challenge in cancer chemotherapy is the development of drug resistance. crownbio.com Targeted therapies like this compound may offer a strategy to overcome resistance to traditional chemotherapeutic agents. nih.gov In the preclinical model of APL with an activated FLT3 mutation, the leukemia was resistant to doxorubicin at the maximum tolerated dose. nih.gov The addition of this compound, which targets the mutated FLT3 kinase, appeared to circumvent this resistance, leading to a significant survival benefit. nih.govnih.gov

The underlying mechanism for overcoming resistance in this context is likely the targeted inhibition of a key survival pathway in the cancer cells. The FLT3 mutation provides a strong pro-survival signal, and by inhibiting this pathway with this compound, the cancer cells may become more vulnerable to the DNA-damaging effects of doxorubicin. nih.gov This suggests that the use of targeted therapeutics can be a viable strategy to overcome resistance to traditional chemotherapies in AML. nih.gov

Combination with Radiotherapy

No preclinical studies detailing the combination of this compound with radiotherapy, the mechanistic basis of radiosensitization, or the impact of treatment sequencing were identified in the search of available scientific literature.

Combination with Differentiation-Inducing Agents

No preclinical studies investigating the combination of this compound with differentiation-inducing agents were found in the search of available scientific literature.

Synergy with All-Trans Retinoic Acid (ATRA) in APL Models

Preclinical research has identified a significant synergistic relationship between this compound and all-trans retinoic acid (ATRA) in the context of Acute Promyelocytic Leukemia (APL), particularly in models harboring FMS-like tyrosine kinase 3 (FLT3) mutations. ashpublications.org Activating mutations in FLT3 are common in APL and contribute to the pathogenesis of the disease. ashpublications.org

In a murine model of APL driven by the PML-RARA fusion protein and featuring an activating FLT3 mutation, this compound was investigated both as a monotherapy and in combination with ATRA. ashpublications.org As a single agent, this compound, a potent inhibitor of several receptor tyrosine kinases including FLT3, demonstrated a modest ability to impair the progression of leukemia. ashpublications.org However, the true potential of the compound was revealed when used in a combination strategy.

The combination of this compound with ATRA led to the rapid regression of leukemia and the restoration of normal hematopoiesis in the animal models. ashpublications.org This cooperative effect suggests that targeting the FLT3 signaling pathway with this compound enhances the differentiation-inducing effects of ATRA, a standard therapy for APL. ashpublications.orgnih.gov The findings indicate that for APL patients with co-existing FLT3 mutations, a combination therapy approach involving an FLT3 inhibitor like this compound alongside ATRA could be a highly effective treatment strategy. ashpublications.org These preclinical results provided a strong basis for further investigation into this targeted combination therapy for this specific subset of APL patients. ashpublications.org

Table 1: Preclinical Efficacy of this compound in Combination with ATRA in an APL Mouse Model

Treatment Group Key Findings Reference
This compound Monotherapy Modestly impaired the progression of leukemia. ashpublications.org
ATRA Monotherapy Induces differentiation of leukemic cells. ashpublications.org
This compound + ATRA Cooperated to rapidly cause leukemia regression and restore normal hematopoiesis. ashpublications.org

Multi-Modal Regimens (e.g., Antiangiogenesis, Chemotherapy, and Radiation)

The antiangiogenic properties of this compound make it a suitable candidate for inclusion in multi-modal treatment regimens, combining it with conventional cancer therapies like chemotherapy and radiation. Preclinical studies have explored a trimodal strategy consisting of this compound, the chemotherapeutic agent Pemetrexed, and ionizing radiation. The results demonstrated that this triple therapy combination was superior to all single and dual-agent combinations in both in vitro and in vivo settings. nih.govnih.gov

In laboratory studies using human umbilical vein endothelial cells and A431 tumor cells, the trimodal combination proved more effective at inhibiting cell proliferation, migration, and tube formation, while also showing superior outcomes in clonogenic survival and apoptosis assays. nih.gov A key mechanism underlying this enhanced effect involves the attenuation of Akt phosphorylation. While radiation and chemotherapy were found to induce this cell survival signal in endothelial cells, the addition of this compound effectively counteracted this process. nih.gov

When tested in A431 human tumor xenografts in mice, the triple therapy resulted in greater tumor growth delay compared to other treatment regimens. nih.govnih.gov This was achieved by decreasing tumor cell proliferation and reducing the vessel count within the tumor. nih.gov Furthermore, the scheduling of the treatments was found to be critical. Administering radiotherapy after the initiation of this compound treatment was more effective than when radiotherapy preceded the antiangiogenic therapy. nih.govnih.gov This is potentially explained by the physiological changes induced by this compound; the compound was shown to markedly reduce intratumoral interstitial fluid pressure. nih.govnih.gov This "normalization" of the tumor vasculature may create a more favorable environment for the subsequent administration of radio- and chemotherapy. nih.govnih.gov These findings suggest that combining antiangiogenesis with this compound, chemotherapy, and radiation in a carefully scheduled regimen could be a clinically relevant and highly effective antitumor strategy. nih.govnih.gov

Table 2: Effects of Trimodal Therapy with this compound, Pemetrexed, and Radiation in A431 Xenografts

Parameter Trimodal Therapy vs. Single/Dual Combinations Physiological Effect of this compound Reference
Tumor Growth Delay Superior N/A nih.gov
Cell Proliferation (Ki-67) Decreased N/A nih.gov
Vessel Count (CD31) Decreased N/A nih.gov
Akt Phosphorylation Attenuated N/A nih.gov
Interstitial Fluid Pressure N/A Markedly reduced (from 8.8 to 4.2 mm Hg) nih.govnih.gov

Emerging Concepts for Immunomodulatory Combinations

The integration of targeted therapies with immunomodulatory agents, such as immune checkpoint inhibitors, represents a rapidly evolving frontier in oncology. While preclinical studies specifically combining this compound with immunotherapy are not yet widely reported, the compound's mechanism of action provides a strong rationale for such strategies. The goal of these combinations is to leverage the distinct but complementary actions of each agent to mount a more robust and durable anti-tumor response.

Immune checkpoint inhibitors work by releasing the "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. xiahepublishing.combmbreports.org However, their success is often limited to tumors that are already "inflamed" or infiltrated by immune cells. nih.gov Many tumors create an immunosuppressive microenvironment that can exclude T-cells and render immunotherapies ineffective. nih.gov

This is where a compound like this compound could play a crucial role. As an antiangiogenic agent, this compound targets vascular endothelial growth factor (VEGF) signaling, which is known to not only promote blood vessel growth but also contribute to an immunosuppressive tumor microenvironment. By inhibiting VEGF receptor signaling, this compound may help to "normalize" the tumor vasculature, which can increase the infiltration of effector T-cells into the tumor. Furthermore, targeting pathways like those involving platelet-derived growth factor receptor (PDGFR), another target of this compound, could also modulate the tumor stroma and immune cell populations.

The conceptual framework for this approach is that this compound could remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state, thereby sensitizing the tumor to the effects of immune checkpoint inhibitors. This emerging concept requires dedicated preclinical investigation to determine the potential synergy, optimal scheduling, and mechanistic underpinnings of combining this compound with various immunomodulatory agents.

Future Directions in Su11657 Academic Research

Identification of Novel Molecular Targets and Off-Targets through Advanced Omics Methodologies

Advanced omics methodologies, including genomics, transcriptomics, proteomics, and metabolomics, are transformative tools for identifying novel molecular targets and off-targets of therapeutic compounds azolifesciences.commdpi.comnih.govrsc.orgnih.govmdpi.com. These high-throughput approaches allow for a holistic view of molecular changes within a biological system in response to drug exposure azolifesciences.commdpi.com. Multi-omics integration, which combines data from different omics platforms, offers a more comprehensive understanding of disease mechanisms and can accelerate the discovery of new therapeutic targets and biomarkers mdpi.comnih.gov.

For SU11657, future research could leverage these methodologies to:

Uncover Undisclosed Targets: While this compound is known as a receptor tyrosine kinase inhibitor and has demonstrated FLT-3 inhibition aacrjournals.orgsemanticscholar.orgresearchgate.net, omics studies could reveal additional kinases or other protein classes that are directly or indirectly modulated by the compound. Proteomics, for instance, could identify changes in protein expression or phosphorylation patterns across the entire proteome following this compound treatment, pointing to novel direct or indirect targets nih.govmdpi.comfrontiersin.org.

Identify Functional Off-Targets: Understanding off-target interactions is crucial, as they can contribute to both therapeutic effects and potential side activities. Metabolomics could identify alterations in metabolic pathways that are not directly linked to known targets but are influenced by this compound, suggesting previously unrecognized off-target effects or non-canonical mechanisms nih.govmdpi.comresearchgate.net.

Elucidate Signaling Network Perturbations: Transcriptomics could reveal global changes in gene expression profiles, providing insights into the broader cellular pathways affected by this compound, beyond its primary kinase inhibition researchgate.net.

Table 1: Conceptual Omics Data for Novel Target Identification with this compound

Omics MethodologyType of Data GeneratedPotential Findings for this compound
Proteomics Global protein expression and phosphorylation profiles via mass spectrometry nih.govmdpi.comIdentification of novel kinases or signaling proteins whose phosphorylation status is altered by this compound, suggesting direct or indirect targeting nih.govfrontiersin.org.
Transcriptomics Differential gene expression (mRNA levels) via RNA sequencing mdpi.comresearchgate.netUpregulation or downregulation of genes involved in previously unassociated pathways, indicating broader cellular impact or non-canonical effects researchgate.net.
Metabolomics Changes in small molecule metabolite concentrations via mass spectrometry or NMR nih.govmdpi.comresearchgate.netPerturbations in metabolic pathways, potentially revealing off-target interactions or pleiotropic effects on cellular metabolism nih.govmdpi.com.

Elucidation of Pleiotropic Effects and Non-Canonical Mechanisms

Pleiotropic effects refer to the phenomenon where a single gene or compound influences multiple, seemingly unrelated phenotypic traits or biological processes nih.govresearchgate.net. Non-canonical mechanisms describe drug actions that occur outside of the primary, well-established signaling pathways or molecular interactions. While this compound is primarily recognized as a receptor tyrosine kinase inhibitor aacrjournals.orgsemanticscholar.org, its observed effects, such as the reduction of VEGF secretion and dephosphorylation of ERK1/2 researchgate.net, suggest a complex interplay within cellular networks.

Future research should focus on:

Investigating Broader Biological Impacts: Beyond its direct kinase inhibition, this compound may exert effects on diverse cellular processes, such as cell cycle regulation, apoptosis, or angiogenesis, through mechanisms not yet fully characterized. For example, some compounds exhibit pleiotropic properties affecting factors like TGF-β production nih.gov. Research could explore if this compound influences these broader biological functions through pathways beyond its known targets.

Development of Predictive Preclinical Biomarkers for Therapeutic Response

Predictive preclinical biomarkers are measurable biological indicators that can forecast the likelihood of a therapeutic response in patients azolifesciences.comnki.nlnih.gov. The development of such biomarkers is crucial for advancing personalized medicine, enabling the selection of patients most likely to benefit from a specific treatment and minimizing unnecessary exposure to ineffective therapies nki.nlnih.govnih.gov. Omics approaches are instrumental in accelerating biomarker discovery azolifesciences.com.

Future research on this compound should prioritize:

Identifying Molecular Signatures of Sensitivity: Using preclinical models, researchers can identify specific gene expression profiles, protein phosphorylation patterns, or metabolic signatures that correlate with sensitivity to this compound. For instance, deep learning frameworks trained on preclinical cancer cell lines have shown promise in predicting drug response and identifying predictive biomarkers nih.govnih.gov. Such models could be applied to this compound to pinpoint molecular characteristics that distinguish sensitive from resistant cell lines or xenografts.

Developing Resistance Markers: Conversely, identifying biomarkers associated with intrinsic or acquired resistance to this compound is equally important. This could involve analyzing molecular changes in preclinical models that develop resistance to this compound treatment over time. For example, DNA methylation biomarkers have shown utility in predicting therapeutic responses and progression in hepatocellular carcinoma mdpi.com.

Translational Biomarker Validation: Promising preclinical biomarkers would then require rigorous validation in a larger array of experimental models and, eventually, in patient-derived samples to assess their clinical utility and predictive power for this compound response.

Mechanistic Investigation of Intrinsic and Acquired Resistance to this compound in Experimental Models

Drug resistance, whether intrinsic (pre-existing) or acquired (developed during treatment), poses a significant challenge in cancer therapy frontiersin.orgnih.gov. Understanding the underlying mechanisms of resistance to this compound is vital for designing strategies to overcome it. Intrinsic resistance can stem from factors like reduced drug uptake or the activity of efflux pumps, while acquired resistance often involves drug target modification or inactivation frontiersin.orgnih.gov. Preclinical models, such as cell lines and patient-derived xenografts, are invaluable for dissecting these mechanisms oaepublish.com.

Future research avenues include:

Generating Resistant Models: Developing this compound-resistant cell lines or xenograft models through prolonged exposure to increasing drug concentrations would be a critical first step oaepublish.com.

Molecular Profiling of Resistant Models: Comprehensive molecular profiling (genomics, transcriptomics, proteomics) of these resistant models, compared to their sensitive counterparts, can identify key genetic mutations, gene amplifications, epigenetic changes, or altered signaling pathways that confer resistance oaepublish.com. For example, general studies on bacterial resistance mechanisms include target modification and drug efflux frontiersin.orgnih.gov. Similar mechanisms might be at play for this compound in cancer cells.

Investigating Bypass Mechanisms: Resistance can arise from the activation of alternative signaling pathways that bypass the inhibited target. Research could focus on identifying such bypass mechanisms in this compound-resistant models.

Exploring Reversal Strategies: Building upon the observation that this compound reversed dexamethasone (B1670325) resistance in ALL xenografts aacrjournals.orgsemanticscholar.org, future studies could investigate if combining this compound with other agents can overcome resistance to this compound itself, or if specific molecular interventions can resensitize resistant cells.

Exploration of Compound Modifications for Enhanced Selectivity or Activity.

The modification of existing chemical compounds is a cornerstone of drug discovery, aiming to improve their pharmacological properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profile mdpi.commdpi.comnih.gov. For this compound, exploring structural modifications could lead to next-generation compounds with superior therapeutic characteristics.

Key directions for future research include:

Enhancing Target Selectivity: Designing this compound analogs with increased specificity for its intended targets (e.g., FLT-3) could minimize off-target effects and improve its therapeutic index. Introducing more hydrophobic moieties or targeting cancer-specific receptors are strategies that can increase selectivity mdpi.com.

Improving Potency: Medicinal chemistry efforts could focus on synthesizing derivatives with enhanced inhibitory activity against the desired kinases, potentially leading to lower effective doses. Semi-synthetic derivatives have shown improved anti-cancer activity in other contexts nih.gov.

Overcoming Resistance: Structural modifications can be designed to circumvent known resistance mechanisms. For example, drug analogs can be developed to avoid specific resistance mechanisms like efflux pumps or target mutations nih.gov.

Optimizing Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and drug exposure at the site of action.

Developing Prodrugs or Conjugates: Creating prodrugs that are activated specifically in the tumor microenvironment or conjugating this compound to targeting moieties (e.g., antibodies, peptides) could enhance its delivery and reduce systemic toxicity.

Q & A

Q. What are the primary molecular targets of SU11657, and how do they influence experimental design in oncology studies?

this compound is a multitargeted tyrosine kinase inhibitor (TKI) with activity against PDGFR-α, PDGFR-β, VEGFR-1, VEGFR-2, c-KIT, and FLT3 . When designing experiments, researchers should prioritize assays that measure kinase inhibition (e.g., phosphorylation assays) and downstream effects like angiogenesis or tumor proliferation. For example, in murine models of myeloproliferative diseases (MPD), this compound's inhibition of TEL/PDGFRβ fusion kinase activity was validated via dose-dependent suppression of factor-independent cell growth .

Q. What preclinical models are most suitable for evaluating this compound's efficacy?

this compound has been tested in syngeneic and xenograft models, including:

  • TEL/PDGFRβ-driven MPD in mice : Survival studies showed this compound (40 mg/kg orally) extended median survival from 33 days (control) to 137 days (treated) .
  • Subcutaneous tumor models : In neuroblastoma xenografts (e.g., SK-N-AS), this compound reduced tumor volume by 88–93% via antiangiogenic effects .
  • Fibrosis models : this compound attenuated PDGF-driven pulmonary fibrosis in rats by blocking fibroblast proliferation .
    Select models based on the disease context and target receptor expression profiles.

Q. How should researchers optimize dosing regimens for this compound in vivo?

Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) studies. For example:

  • In MPD models, daily oral dosing at 40 mg/kg achieved therapeutic plasma levels without toxicity .
  • In combination therapy studies, this compound was administered concurrently with chemotherapy (e.g., pemetrexed) and radiotherapy, requiring staggered dosing to normalize tumor vasculature first .
    Monitor biomarkers like plasma VEGF-A or PDGF-BB to assess target engagement .

Advanced Research Questions

Q. How does this compound’s dual inhibition of VEGF and PDGF receptors enhance antitumor efficacy compared to single-target agents?

this compound's multitargeted action disrupts both angiogenesis (via VEGFR inhibition) and stromal support (via PDGFR inhibition). In FN13762 mammary tumors, this compound reduced mature vessel density and perfusion, unlike the VEGFR-specific inhibitor SU5416, which increased perfusion . This dual mechanism may explain its superior efficacy in models like A431 squamous cell carcinoma, where this compound combined with chemo/radiation induced greater apoptosis and tumor growth delay . Methodologically, compare vascular normalization (e.g., MRI for edema reduction) and stromal remodeling (e.g., α-SMA staining) between single- and multi-target TKIs .

Q. What strategies resolve contradictory data on this compound’s effects on tumor perfusion?

Contradictions arise from model-specific vascular responses. For example:

  • This compound decreased perfusion in FN13762 tumors by disrupting mature vessels .
  • In contrast, SU5416 (VEGFR-specific) increased perfusion by pruning immature vessels .
    To address this, use multimodal imaging (e.g., dynamic contrast-enhanced CT for blood flow) alongside immunohistochemistry (CD31 for vessel maturity). Contextualize findings by differentiating antiangiogenic (VEGFR-focused) vs. antivascular (PDGFR/VEGFR dual-target) effects .

Q. How can researchers assess this compound’s efficacy in combination therapies without confounding variables?

  • Sequential dosing : In A431 models, administering this compound before radiotherapy improved outcomes by reducing interstitial fluid pressure and normalizing vasculature .
  • Pharmacodynamic biomarkers : Measure plasma PDGF-BB (stromal targeting) and VEGF-A (angiogenesis) to disentangle mechanisms .
  • Statistical design : Use factorial ANOVA to evaluate interaction effects between this compound, chemotherapy, and radiation .

Q. What mechanisms underlie this compound’s lack of observed resistance in preclinical MPD models?

In TEL/PDGFRβ-driven MPD, this compound-treated mice showed no relapse during 14-week therapy . Potential mechanisms include:

  • Broad kinase inhibition reducing compensatory signaling.
  • High target affinity (nanomolar IC50 for PDGFRβ) minimizing subtherapeutic exposure.
    To validate, perform serial biopsies to assess secondary mutations (e.g., via whole-exome sequencing) or persistent kinase activation (phospho-kinase arrays) .

Methodological Considerations

Q. How should researchers handle variability in this compound’s efficacy across cancer types?

  • Pre-screen models : Use IHC to confirm target receptor expression (e.g., PDGFR-β in stromal cells, VEGFR-2 in endothelia) .
  • Stratify cohorts : In neuroblastoma studies, this compound’s efficacy correlated with MYCN amplification status; stratify by genetic subtypes .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit dose-response curves (e.g., log-inhibitor vs. normalized response) to calculate IC50 values .
  • Kaplan-Meier analysis : For survival studies, compare treated vs. control groups with log-rank tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.